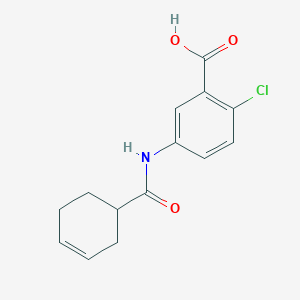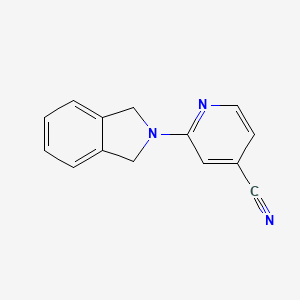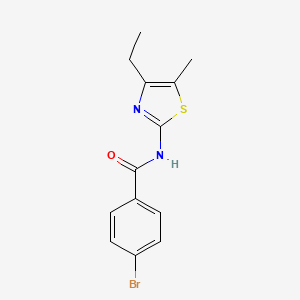![molecular formula C12H14BrNO3S B7559991 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as BTA-C1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid inhibits the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. This inhibition prevents the release of the intracellular domain of the Notch receptor, which is necessary for the activation of downstream signaling pathways. By inhibiting the Notch signaling pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to have a selective inhibitory effect on the Notch signaling pathway, with minimal effects on other signaling pathways. This selectivity has been attributed to the specific binding of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid to the gamma-secretase enzyme. In addition, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its selectivity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid could focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications in other diseases beyond cancer. In addition, further studies could be conducted to elucidate the mechanism of action of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid and its effects on other signaling pathways.
Synthesis Methods
The synthesis of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid involves several steps, including the reaction of 5-bromothiophene-3-carboxylic acid with cyclohexylamine to form 4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid. This compound is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in cancer treatment, particularly in the inhibition of the Notch signaling pathway. This pathway plays a critical role in cell differentiation and proliferation, and its dysregulation has been implicated in various types of cancer. 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to inhibit the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting this pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-5-8(6-18-10)11(15)14-9-3-1-7(2-4-9)12(16)17/h5-7,9H,1-4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUFLCFHDKYRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)


![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)


![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)
